

CEP-28122 pharmacokinetic study design

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Compound Focus: CEP-28122

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CEP-28122 Preclinical Profile Summary

The table below summarizes the key in vitro and in vivo data for **CEP-28122**, a potent and selective ALK inhibitor, from the identified research:

Aspect	Details
Mechanism of Action	Potent, selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) [1].
In Vitro Potency (IC ₅₀)	1.9 nM for recombinant ALK kinase activity [2].

| **In Vitro Efficacy** | • Induced **concentration-dependent growth inhibition/cytotoxicity** in ALK-positive ALCL (Karpas-299, Sup-M2), NSCLC, and neuroblastoma cells [1]. • Led to **caspase 3/7 activation**, indicating apoptosis induction [2]. • **Substantial suppression of phosphorylation** of downstream ALK effectors (Stat-3, Akt, ERK1/2) in Sup-M2 cells [2]. | **In Vivo Efficacy** | • **Dose-dependent antitumor activity** and **complete/near complete tumor regressions** in ALK-positive ALCL, NSCLC, and neuroblastoma xenograft models [1]. • **Sustained ALK inhibition** in tumors (>90% target inhibition for >12 hours after a single 30 mg/kg oral dose) [1]. • Administration was **well tolerated** in mice and rats [1]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the available literature.

In Vitro Cell Viability and Cytotoxicity Assay

This protocol is used to determine the anti-proliferative effects of **CEP-28122** [2].

- **Cell Lines:** ALK-positive ALCL lines (e.g., Karpas-299, Sup-M2) and control ALK-negative lines.
- **Compound Treatment:** Cells are treated with a concentration range of **CEP-28122** (e.g., 3-3000 nM) for a defined period (e.g., 48 hours).
- **Analysis:** Cell viability is measured using standard assays (e.g., MTT, CellTiter-Glo). Results are used to calculate IC₅₀ values and generate dose-response curves. Caspase-3/7 activation can be measured with a luminescent assay to confirm apoptosis.

In Vitro Western Blot Analysis

This method is used to confirm target engagement and inhibition of downstream signaling [2].

- **Cell Line:** ALK-positive cells (e.g., Sup-M2).
- **Compound Treatment:** Cells are treated with **CEP-28122** (e.g., 30-1000 nM) for a short period (e.g., 2 hours).
- **Protein Analysis:** Cell lysates are subjected to SDS-PAGE and immunoblotted with antibodies against:
 - Phospho-ALK (Y1604)
 - Total ALK
 - Phospho-Stat3 (Y705)
 - Phospho-Akt (S473)
 - Phospho-ERK1/2 (T202/Y204)
 - Corresponding total proteins and a loading control (e.g., β -actin).

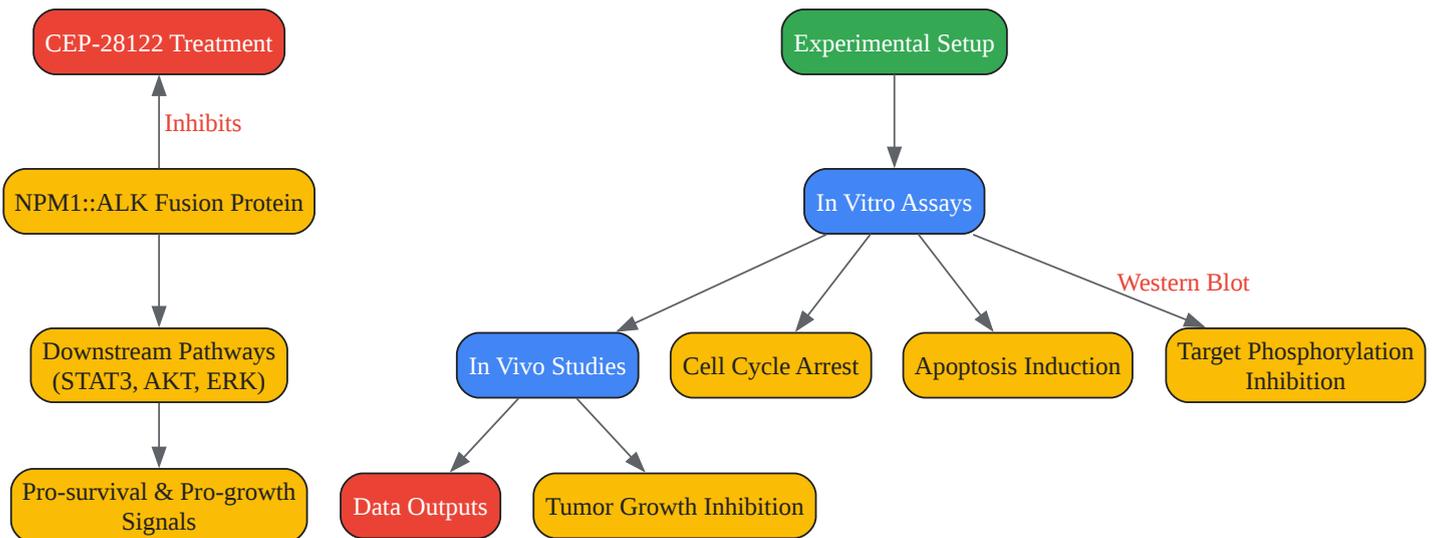
In Vivo Efficacy Study in Xenograft Models

This describes the design that demonstrated robust antitumor activity [1].

- **Animal Model:** Immunodeficient mice (e.g., SCID mice) bearing subcutaneous ALK-positive tumor xenografts (e.g., Sup-M2 ALCL model).
- **Dosing Regimen:** **CEP-28122** is administered orally at various doses (e.g., 3, 10, 30 mg/kg), typically twice daily.
- **Study Duration:** Varies by model; one cited study involved a 4-week treatment period followed by a long-term observation phase.
- **Endpoint Measurements:**
 - **Tumor Volume:** Measured regularly with calipers.
 - **Tumor Growth Inhibition:** Calculated relative to a vehicle-control group.
 - **Pharmacodynamic Assessment:** In separate studies, tumors are harvested at various time points after dosing to analyze levels of phospho-ALK and downstream proteins, confirming target modulation.

Signaling Pathway & Experimental Workflow

The following diagram illustrates the oncogenic signaling pathway targeted by **CEP-28122** and the experimental workflow for its preclinical evaluation:



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Research Context and Combination Strategies

While detailed PK study designs for **CEP-28122** are not available in the search results, the broader research context for ALK-positive cancers may offer useful insights.

- **Overcoming Resistance:** A major focus in ALK inhibitor research is overcoming acquired resistance. Studies explore combination therapies, such as using a bromodomain inhibitor (OTX015) with suboptimal doses of **CEP-28122**, which was shown to cause cell cycle arrest in ALK-positive ALCL cells [3] [4].
- **Alternative Metabolic Targets:** Recent research highlights that the NPM1::ALK fusion oncogene can make cells dependent on specific metabolic pathways, such as the expression of NAMPT, a key enzyme in NAD synthesis. Simultaneously targeting ALK and these "addicted" pathways is being investigated as a strategy to enhance efficacy and delay resistance [5].

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References

1. CEP-28122, a highly potent and selective orally active ... [pubmed.ncbi.nlm.nih.gov]
2. CEP-28122 mesylate salt | ALK Inhibitor [medchemexpress.com]
3. Therapeutic efficacy of the bromodomain inhibitor OTX015/ ... [pmc.ncbi.nlm.nih.gov]
4. Therapeutic efficacy of the bromodomain inhibitor OTX015 ... [oncotarget.com]
5. Chimeric kinase ALK induces expression of NAMPT and ... [pmc.ncbi.nlm.nih.gov]

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